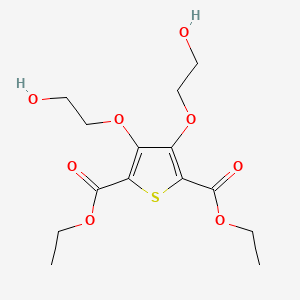![molecular formula C20H17F2NO3 B4302414 methyl 4-[(2,4-difluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B4302414.png)
methyl 4-[(2,4-difluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate
Übersicht
Beschreibung
Methyl 4-[(2,4-difluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate, also known as DPC, is a synthetic compound that belongs to the class of cyclohexene carboxylates. DPC has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of methyl 4-[(2,4-difluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate involves its interaction with various cellular targets, including DNA, proteins, and enzymes. methyl 4-[(2,4-difluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has been found to bind to DNA and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. Additionally, methyl 4-[(2,4-difluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has been shown to inhibit the activity of various kinases, including cyclin-dependent kinases, which play a crucial role in cell cycle regulation.
Biochemical and Physiological Effects:
methyl 4-[(2,4-difluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has been found to exhibit various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and anti-inflammatory activity. methyl 4-[(2,4-difluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has also been shown to inhibit the activity of various kinases, which play a crucial role in cell cycle regulation. Additionally, methyl 4-[(2,4-difluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[(2,4-difluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has several advantages for lab experiments, including its high yield of synthesis, stability, and specificity for various targets. However, methyl 4-[(2,4-difluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has some limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-[(2,4-difluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate, including its potential use in the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of methyl 4-[(2,4-difluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate and its potential side effects. Furthermore, the development of more efficient synthesis methods and the optimization of methyl 4-[(2,4-difluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate's pharmacokinetic properties could lead to its use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2,4-difluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has been studied for its potential use in various scientific research applications, including cancer treatment, anti-inflammatory activity, and as an inhibitor of protein-protein interactions. Studies have shown that methyl 4-[(2,4-difluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate can inhibit the growth of cancer cells and induce apoptosis. Additionally, methyl 4-[(2,4-difluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. methyl 4-[(2,4-difluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has also been studied as an inhibitor of protein-protein interactions, specifically in the context of the interaction between the transcription factor c-Myc and its partner protein Max.
Eigenschaften
IUPAC Name |
methyl 4-(2,4-difluoroanilino)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO3/c1-26-20(25)19-15(12-5-3-2-4-6-12)10-14(11-18(19)24)23-17-8-7-13(21)9-16(17)22/h2-9,11,15,19,23H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJPKGHUDWMGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CC(=CC1=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2,4-difluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-methyl-10,12-dioxatricyclo[7.2.1.0~2,7~]dodec-4-en-8-one](/img/structure/B4302339.png)
![4-[4-(allyloxy)phenyl]-2-amino-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4302343.png)
![3-(4-chlorophenyl)-3-[(3,4-diethoxybenzoyl)amino]propanoic acid](/img/structure/B4302351.png)
![N-[2-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4302360.png)
![1'-methyl-9-morpholin-4-yl-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4302390.png)
![9-morpholin-4-yl-8-nitro-1'-phenyl-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4302395.png)
![2-[4-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4302398.png)
![N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4302406.png)
![isopropyl 6-{[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)amino]carbonyl}cyclohex-3-ene-1-carboxylate](/img/structure/B4302415.png)
![ethyl 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoate](/img/structure/B4302419.png)
![N',N'''-propane-1,2-diylbis[N-(4-acetylphenyl)(thiourea)]](/img/structure/B4302428.png)

![8,8'-[methylenebis(thio)]bis(7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)](/img/structure/B4302439.png)